Benzofuran-3-carbaldehyde
Overview
Description
Benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H6O2 . It is also known by other names such as 1-Benzofuran-3-Carbaldehyde and 3-Benzofurancarboxaldehyde . It is a bioactive chemical and can be used for the synthesis of active compounds .
Synthesis Analysis
Benzofuran-3-carbaldehyde can be synthesized through various methods. One such method involves the heterocyclization of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the construction of two fused rings from nonaromatic precursors .Molecular Structure Analysis
The molecular structure of Benzofuran-3-carbaldehyde consists of a benzofuran ring attached to a carbaldehyde group . The molecular weight of this compound is 146.14 g/mol .Chemical Reactions Analysis
Benzofuran-3-carbaldehyde can undergo various chemical reactions. For instance, it can participate in radical reactions with heteroatom-centered super-electron-donors . It can also be involved in the synthesis of 3-substituted benzofurans .Physical And Chemical Properties Analysis
Benzofuran-3-carbaldehyde has a molecular weight of 146.14 g/mol and a molecular formula of C9H6O2 . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
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Anti-Hepatitis C Virus Activity
- Field : Medical Research
- Application : A novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .
- Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This compound is expected to be an effective therapeutic drug for hepatitis C disease .
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Anticancer Agents
- Field : Oncology
- Application : Some substituted benzofurans have shown dramatic anticancer activities .
- Method & Technical Details : Compound 36 was found to have significant cell growth inhibitory effects .
- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
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Synthesis of Natural Products
- Field : Organic Chemistry
- Application : Benzofuran-3-carbaldehyde is used in the synthesis of natural products .
- Method & Technical Details : Formylation using n-BuLi/ N-formylpiperidine transforms the compound into 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde 39 in 70% yield .
- Results : When BCl 3 is used for debenzylation of 39 the desired natural product XH-14 6 is obtained in very high yield (90%) .
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Antimicrobial Agents
- Field : Medical Research
- Application : Benzofuran and its derivatives are found to be suitable structures for designing antimicrobial agents that are active toward different clinically approved targets .
- Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents .
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Anti-Oxidative Agents
- Field : Biochemistry
- Application : Some benzofuran compounds have shown strong anti-oxidative activities .
- Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .
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Anti-Viral Agents
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Antibacterial Agents
- Field : Medical Research
- Application : Benzofuran and its derivatives are found to be suitable structures for designing antibacterial agents that are active toward different clinically approved targets .
- Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents .
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Treatment of Skin Diseases
- Field : Dermatology
- Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
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Synthesis of Complex Benzofuran Derivatives
- Field : Organic Chemistry
- Application : Benzofuran-3-carbaldehyde is used in the synthesis of complex benzofuran derivatives .
- Method & Technical Details : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Results : Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Safety And Hazards
While specific safety and hazard information for Benzofuran-3-carbaldehyde was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-benzofuran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWJQJGCFTJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496120 | |
Record name | 1-Benzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-3-carbaldehyde | |
CAS RN |
4687-25-6 | |
Record name | 3-Benzofurancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4687-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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